molecular formula C60H105N2O4P B1139237 Dodecaprenyl-MPDA CAS No. 102850-25-9

Dodecaprenyl-MPDA

Katalognummer: B1139237
CAS-Nummer: 102850-25-9
Molekulargewicht: 949.46
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Dodecaprenyl-MPDA involves the esterification of dodecaprenyl alcohol with phosphoric acid, followed by neutralization with ammonium hydroxide to form the diammonium salt. The reaction conditions typically include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Organic solvents such as dichloromethane or chloroform.

    Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Dodecaprenyl-MPDA undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding phosphates and other oxidized derivatives.

    Reduction: Reduction reactions can yield dodecaprenyl alcohol and other reduced forms.

    Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different esters and salts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

Dodecaprenyl-MPDA is primarily recognized for its role in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound's mechanism involves targeting the decaprenyl-phospho-arabinose synthesis pathway, crucial for the biosynthesis of mycobacterial cell walls.

Case Study: High Content Screening

A significant study identified decaprenyl-phosphoribose 2′ epimerase as a target for intracellular antimycobacterial inhibitors. High content screening of a library of 57,000 small molecules revealed that certain derivatives, including those related to this compound, exhibited potent anti-mycobacterial efficacy without host cell toxicity. The study demonstrated that these compounds inhibited the formation of essential components like lipoarabinomannan and arabinogalactan, which are vital for mycobacterial survival within macrophages .

Compound TypeActivity Against M. tuberculosisMIC (ng/mL)
Dinitrobenzamide DerivativesHigh75
This compound Related CompoundsModerate to HighVaried

Drug Development

The inhibition of decaprenyl-phospho-arabinose synthesis opens avenues for developing new therapeutic agents against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. The identification of this compound derivatives as effective inhibitors suggests their potential as lead compounds in drug development .

Case Study: Resistance Mechanisms

Research has shown that resistance to dinitrobenzamide derivatives occurs at frequencies similar to established anti-TB drugs. This indicates that while this compound-related compounds are effective, monitoring resistance development is crucial for their long-term application in treating tuberculosis .

Structural Studies and Mechanistic Insights

Structural studies have provided insights into the enzymatic mechanisms involving this compound. The enzyme decaprenyl phosphoryl-β-D-ribose epimerase (DprE2) has been characterized, revealing its role in the synthesis pathway that this compound targets. Understanding these mechanisms assists in rational drug design and optimizing compound efficacy .

Broader Antimicrobial Spectrum

Beyond its application against M. tuberculosis, this compound exhibits a broad antimicrobial spectrum. Studies have indicated effectiveness against various actinomycetes, suggesting its utility in developing treatments for other bacterial infections .

Wirkmechanismus

The mechanism of action of Dodecaprenyl-MPDA involves its interaction with cellular membranes and enzymes. It can modulate the activity of certain enzymes by acting as a substrate or inhibitor. The molecular targets include enzymes involved in lipid metabolism and signal transduction pathways . The compound’s effects are mediated through its ability to integrate into lipid bilayers and alter membrane properties.

Vergleich Mit ähnlichen Verbindungen

Dodecaprenyl-MPDA is unique due to its long polyprenyl chain and specific phosphate ester structure. Similar compounds include:

  • Decaprenyl phosphate
  • Undecaprenyl phosphate
  • Octaprenyl phosphate

These compounds share similar structural features but differ in the length of the polyprenyl chain and the specific functional groups attached . This compound’s unique structure imparts distinct physicochemical properties and biological activities, making it valuable for specific research applications.

Biologische Aktivität

Dodecaprenyl-MPDA, also known as decaprenyl diphosphate (DPP), is a polyprenyl compound that plays a crucial role in the biosynthesis of essential components in the cell walls of mycobacteria, particularly Mycobacterium tuberculosis (Mtb). This article explores the biological activity of this compound, focusing on its synthesis, enzymatic functions, and implications for tuberculosis treatment.

Overview of this compound

This compound is synthesized through the action of specific prenyl diphosphate synthases, which catalyze the sequential condensation of isopentenyl diphosphate (IPP) with allylic diphosphates. In mycobacteria, DPP serves as a precursor for decaprenyl phosphate, which is vital for the formation of mycolyl-arabinogalactan-peptidoglycan complexes and lipoarabinomannan, essential components of the mycobacterial cell wall .

Enzymatic Synthesis

The enzyme responsible for the synthesis of this compound in M. tuberculosis is encoded by the open reading frame Rv2361c. This enzyme has been characterized to have specific substrate preferences and catalytic efficiencies:

  • Substrate Specificity : Rv2361c can utilize various allylic substrates including:
    • ω,E,Z-farnesyl diphosphate (FPP)
    • Geranyl diphosphate
    • Neryl diphosphate
  • Catalytic Efficiency : The enzyme exhibits optimal activity with a Km value for IPP at 89 µM and for ω,E,Z-FPP at 29 µM .

Reaction Mechanism

The enzymatic reaction involves the addition of IPP to the allylic substrate, resulting in the formation of this compound. The reaction is dependent on divalent cations such as Mg²⁺ and exhibits optimal activity at a pH range between 7.5 and 8.5. Detergents like Triton X-100 enhance enzyme activity, indicating a requirement for membrane-associated environments for optimal function .

Antimycobacterial Activity

This compound is integral to the mycobacterial cell wall biosynthesis pathway. Disruption of this pathway can lead to significant impairments in bacterial growth and survival. Studies have demonstrated that compounds targeting the enzymes involved in DPP synthesis can exhibit potent antimycobacterial effects:

  • Case Study : Research utilizing a D. discoideum - M. marinum infection model has shown that certain natural compounds can inhibit intracellular growth by more than 20%, highlighting the potential for developing new therapeutics targeting DPP synthesis pathways .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound:

Parameter Value
Molecular Weight33,790.985 Da
Enzyme ActivityDependent on Mg²⁺ and pH 7.5-8.5
Km for IPP89 µM
Km for ω,E,Z-FPP29 µM
Optimal ConditionspH 7.5-8.5; presence of detergent
Antimycobacterial EfficacyInhibits M. marinum growth by >20%

Eigenschaften

IUPAC Name

diazanium;[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H99O4P.2H3N/c1-49(2)25-14-26-50(3)27-15-28-51(4)29-16-30-52(5)31-17-32-53(6)33-18-34-54(7)35-19-36-55(8)37-20-38-56(9)39-21-40-57(10)41-22-42-58(11)43-23-44-59(12)45-24-46-60(13)47-48-64-65(61,62)63;;/h25,27,29,31,33,35,37,39,41,43,45,47H,14-24,26,28,30,32,34,36,38,40,42,44,46,48H2,1-13H3,(H2,61,62,63);2*1H3/b50-27+,51-29+,52-31+,53-33+,54-35+,55-37+,56-39+,57-41+,58-43+,59-45+,60-47+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFFTPYDAPOAFB-AVYAWHPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C)C.[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C.[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H105N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

949.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.